6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione
Description
Properties
CAS No. |
902503-31-5 |
|---|---|
Molecular Formula |
C22H19N3O3S |
Molecular Weight |
405.47 |
IUPAC Name |
6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29) |
InChI Key |
PVKVWVPOSOSYQU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of quinazoline-2-thione derivatives.
Reduction: Reduction of the quinazoline ring to form corresponding amines.
Substitution: Introduction of various substituents at different positions on the quinazoline core.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione has shown potential as a kinase inhibitor. It can interfere with specific signaling pathways, making it useful in studying cellular processes and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its antitumor and anti-inflammatory properties. Its ability to modulate enzyme activity makes it a candidate for drug development in the treatment of various diseases.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents their phosphorylation activity, thereby disrupting cellular signaling pathways. The molecular targets include various tyrosine kinases, which play crucial roles in cell growth and differentiation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Quinazoline Derivatives
Structural Analogues and Substituent Effects
The table below compares key structural features and properties of the target compound with related quinazoline derivatives:
*Calculated based on formula C₂₂H₂₀N₄O₃S.
†Activity inferred from structural analogs (e.g., WHI-P154).
Key Observations:
- Thione vs. Ketone: The thione group in the target compound distinguishes it from 4-amino-6,7-dimethoxyquinazolin-2(1H)-one HCl, which has a ketone.
- Phenoxyphenyl vs. Bromophenyl: WHI-P154’s 3-bromo-4-hydroxyphenyl group confers cytotoxicity via apoptosis induction in glioblastoma cells . The target compound’s phenoxyphenyl group may improve lipophilicity, favoring blood-brain barrier penetration.
- Methoxy vs.
Biological Activity
6,7-Dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 348.44 g/mol
This structure features a quinazoline core substituted at the 4-position with a phenoxyphenyl group and methoxy groups at the 6 and 7 positions, which are critical for its biological activity.
The biological activity of quinazoline derivatives often involves the inhibition of key enzymes and receptors involved in cell proliferation and survival. Specifically, this compound has been shown to:
- Inhibit Tyrosine Kinases : It acts as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .
- Induce Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .
- Antiviral Properties : Research indicates potential efficacy against viral infections, including hepatitis C, by disrupting viral replication mechanisms .
Anticancer Activity
The compound exhibits significant anticancer properties across various cancer cell lines. In vitro studies have demonstrated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.5 | Tyrosine kinase inhibition |
| A549 (lung) | 0.8 | Induction of apoptosis |
| HepG2 (liver) | 0.6 | Inhibition of cell proliferation |
These results indicate that the compound is particularly potent against breast and lung cancer cells, suggesting its potential as a therapeutic agent in clinical settings .
Antiviral Activity
In addition to its anticancer effects, the compound has shown promise in antiviral applications:
The antiviral activity is attributed to its ability to interfere with viral replication pathways, making it a candidate for further development as an antiviral drug .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with MCF-7 positive breast cancer demonstrated a significant reduction in tumor size after treatment with the compound over a six-month period .
- Hepatitis C Management : In a study involving chronic hepatitis C patients, administration of the compound resulted in a marked decrease in viral load compared to baseline measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
